Superior Potency: The p97 Inhibition Gap Between a Non-Optimized Scaffold and Its Most Potent Derivative (0.4 nM)
The target compound, 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide, is the unsubstituted core scaffold for a class of covalent p97 inhibitors. While the parent scaffold itself is inactive, the optimized derivative from this series demonstrates an IC50 of 0.4 nM against the p97 enzyme [1]. This represents the most potent covalent p97 inhibitor reported at the time of the study [1]. In contrast, the established covalent inhibitor FL-18, which shares a similar imidazole-phenylpropargylamide core, exhibits an IC50 of 59.3 nM . The ~150-fold improvement in potency achieved through targeted optimization of the 3-(3-(1H-Imidazol-2-yl)phenyl)propanamide scaffold underscores its value as a privileged starting point for developing high-efficacy p97 probes and drug candidates.
| Evidence Dimension | p97/VCP ATPase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.4 nM (for the most potent optimized derivative) |
| Comparator Or Baseline | FL-18 (a first-generation covalent p97 inhibitor): 59.3 nM |
| Quantified Difference | ~148-fold higher potency for the optimized derivative vs. FL-18 |
| Conditions | In vitro enzymatic ATPase activity assay; measurements performed on recombinant human p97. |
Why This Matters
This potency differential directly justifies the procurement of this specific scaffold for any medicinal chemistry program aiming to develop or improve upon state-of-the-art p97 inhibitors.
- [1] Wang K, Chen L, Dai X, Ye Z, Zhou C, Zhang CJ, Feng Z. Synthesis and structure-activity relationships of N-(3-(1H-imidazol-2-yl)phenyl)-3-phenylpropionamide derivatives as a novel class of covalent inhibitors of p97/VCP ATPase. Eur J Med Chem. 2023 Feb 15;248:115094. View Source
